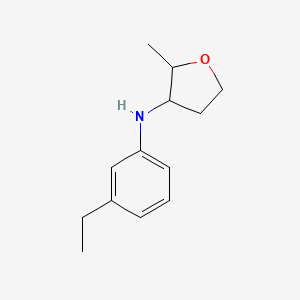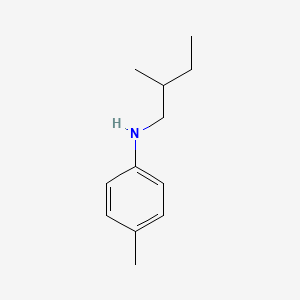
4-methyl-N-(2-methylbutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-methylbutyl)aniline is an organic compound with the molecular formula C12H19N It is a derivative of aniline, characterized by the presence of a methyl group at the para position of the benzene ring and a 2-methylbutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-methylbutyl)aniline can be achieved through several methods. One common approach involves the alkylation of 4-methylaniline with 2-methylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or ruthenium complexes can be employed to facilitate the reaction under milder conditions, reducing energy consumption and improving safety.
Chemical Reactions Analysis
Types of Reactions: 4-methyl-N-(2-methylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include nitroso and nitro derivatives, halogenated compounds, and various substituted anilines.
Scientific Research Applications
4-methyl-N-(2-methylbutyl)aniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 4-methyl-N-(2-methylbutyl)aniline exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- 4-methyl-N-(2-methylpropyl)aniline
- 4-methyl-N-(2-ethylbutyl)aniline
- 4-methyl-N-(2-methylpentyl)aniline
Comparison: Compared to its analogs, 4-methyl-N-(2-methylbutyl)aniline exhibits unique properties due to the specific arrangement of its alkyl groups. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
4-methyl-N-(2-methylbutyl)aniline |
InChI |
InChI=1S/C12H19N/c1-4-10(2)9-13-12-7-5-11(3)6-8-12/h5-8,10,13H,4,9H2,1-3H3 |
InChI Key |
QZZIFPBHVUNAQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


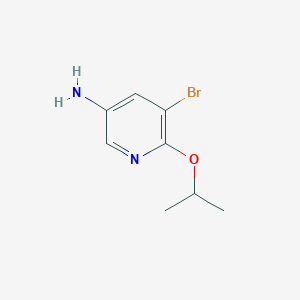
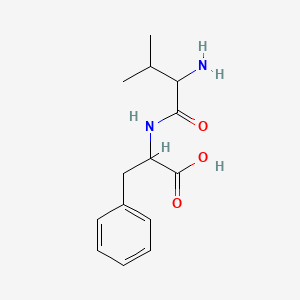
![2-[(Heptan-4-yl)amino]cyclohexan-1-ol](/img/structure/B13282155.png)
![(2-Ethoxyethyl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B13282162.png)
![2-methoxy-6,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13282164.png)
amine](/img/structure/B13282178.png)
![3-[(2-Methyloxolan-3-yl)amino]benzonitrile](/img/structure/B13282179.png)
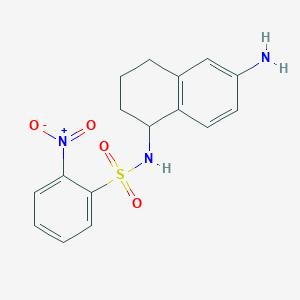
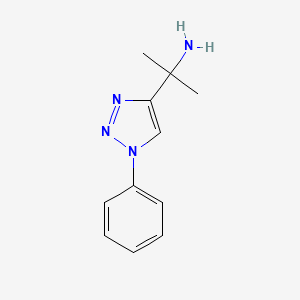
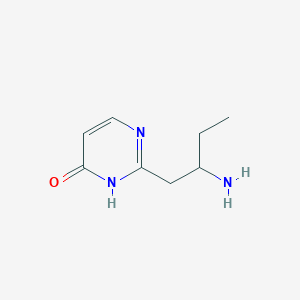
amine](/img/structure/B13282212.png)
![1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13282217.png)
![4-Butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13282238.png)
